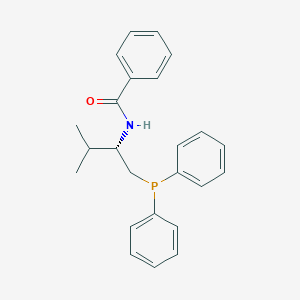

(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide

Description

Properties

Molecular Formula |

C24H26NOP |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

N-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]benzamide |

InChI |

InChI=1S/C24H26NOP/c1-19(2)23(25-24(26)20-12-6-3-7-13-20)18-27(21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,23H,18H2,1-2H3,(H,25,26)/t23-/m1/s1 |

InChI Key |

NNVJIBNWGCOJJT-HSZRJFAPSA-N |

Isomeric SMILES |

CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide typically involves the reaction of (S)-3-methyl-2-butanol with diphenylphosphine followed by the introduction of a benzoyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the diphenylphosphine. The final step involves the acylation of the resulting phosphine with benzoyl chloride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-throughput screening can optimize the reaction conditions, ensuring high yield and purity. Additionally, the use of automated systems can streamline the purification process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The phosphine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Phosphine oxides.

Reduction: Amines.

Substitution: Various substituted phosphines.

Scientific Research Applications

Anticancer Activity

One of the notable applications of (S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide is its potential as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that phosphine-containing benzamides can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapies .

Histone Deacetylase Inhibition

This compound has also been investigated for its activity as a histone deacetylase inhibitor (HDACi). HDAC inhibitors play a crucial role in cancer treatment by altering gene expression and promoting cancer cell death. The benzamide moiety is known to interact effectively with the active sites of HDAC enzymes, suggesting that this compound could be developed into a therapeutic agent targeting epigenetic regulation .

Asymmetric Synthesis

This compound serves as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically enriched compounds. Its ability to stabilize transition states during catalytic reactions enhances the selectivity and efficiency of various organic transformations, including cross-coupling reactions .

Transition Metal Catalysis

The compound's phosphine group allows it to coordinate with transition metals, making it valuable in catalyzing reactions such as Suzuki and Heck reactions. These reactions are pivotal in forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Cytotoxicity Studies

A study investigated the cytotoxic effects of several benzamide derivatives against human breast cancer cell lines. Among these, compounds similar to this compound showed enhanced potency compared to standard chemotherapeutics like cisplatin, highlighting their potential as effective anticancer agents .

HDAC Inhibition Research

In another study focused on HDAC inhibitors, researchers synthesized various benzamide derivatives and assessed their inhibitory effects on HDAC activity. The results indicated that compounds with a diphenylphosphino group exhibited significant inhibition, suggesting that this compound could be optimized for therapeutic use in epigenetic modulation .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The phosphine ligand plays a crucial role in stabilizing the metal center and enhancing its reactivity .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Compounds

¹ Estimated by subtracting the mass contribution of two CF₃ groups (138 g/mol) from the molecular weight of the trifluoromethyl analog in .

Substituent Effects on Properties and Reactivity

- Phosphine vs. Selenide Groups: The diphenylphosphino group in the target compound provides stronger π-acceptor properties compared to selenide derivatives (e.g., 2f–2h), enhancing its ability to stabilize low-valent metal centers in catalytic cycles . Selenides, however, exhibit higher leaving-group propensity in nucleophilic substitutions.

- Electron-Donating/Withdrawing Substituents : In selenide analogs, electron-withdrawing groups (e.g., 4-Cl in 2g) increase melting points (122–124°C) compared to electron-donating groups (4-OCH₃ in 2h: 100–102°C), likely due to altered intermolecular interactions .

Stability and Handling

- The target compound likely requires inert storage conditions (similar to ) due to phosphine oxidation sensitivity. Selenide analogs (2f–2h) are less air-sensitive but may require protection from light due to Se–C bond instability.

Biological Activity

(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide, with the chemical formula and CAS number 1269668-22-5, is a phosphine-containing compound that has garnered attention in various biological studies. Its unique structure allows it to interact with biological systems in significant ways, particularly in cancer research and enzymatic inhibition.

- Enzyme Inhibition : The compound exhibits properties that inhibit specific enzymes, which can be crucial in therapeutic contexts. For instance, it has been studied for its potential to inhibit tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can be beneficial for treating hyperpigmentation disorders .

- Antioxidant Properties : Studies have indicated that related compounds show strong antioxidant activity, which is essential in combating oxidative stress-related diseases. The ability to scavenge free radicals contributes to its potential therapeutic applications .

- Anticancer Activity : Preliminary research suggests that this compound may exhibit anticancer properties through mechanisms that involve the modulation of cellular signaling pathways and the inhibition of tumor cell proliferation .

Case Study 1: Tyrosinase Inhibition

A study focused on the inhibition of tyrosinase by various analogs similar to this compound. The results showed that certain analogs significantly inhibited melanin production in B16F10 cells, suggesting a potential application in skin whitening products and therapies for conditions like melasma .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Analog 1 | 6.2 | Strong inhibitor |

| Analog 2 | 4.7 | Very strong inhibitor |

| This compound | TBD | Under investigation |

Case Study 2: Antioxidant Efficacy

In vitro studies demonstrated that related compounds exhibited significant radical scavenging activity against DPPH and ABTS radicals, indicating their potential as antioxidants. This activity is critical for developing drugs aimed at reducing oxidative stress in various diseases .

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Analog 1 | 93 | 82 |

| Analog 2 | TBD | TBD |

Pharmacological Investigations

Research has also highlighted the pharmacological implications of phosphine-containing compounds like this compound. These studies often explore their effects on cancer cell lines, assessing both cytotoxicity and growth inhibition.

Cytotoxicity Studies

In a study assessing cytotoxic effects on cancer cell lines, it was found that the compound did not exhibit significant cytotoxicity at concentrations below 20 µM after 48 hours, making it a candidate for further exploration as a therapeutic agent without adverse toxicity at low doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.